3-Aminoazetidine-3-carboxylic acid 3-Aminoazetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 138650-25-6
VCID: VC21083147
InChI: InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8)
SMILES: C1C(CN1)(C(=O)O)N
Molecular Formula: C4H8N2O2
Molecular Weight: 116.12 g/mol

3-Aminoazetidine-3-carboxylic acid

CAS No.: 138650-25-6

Cat. No.: VC21083147

Molecular Formula: C4H8N2O2

Molecular Weight: 116.12 g/mol

* For research use only. Not for human or veterinary use.

3-Aminoazetidine-3-carboxylic acid - 138650-25-6

Specification

CAS No. 138650-25-6
Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
IUPAC Name 3-aminoazetidine-3-carboxylic acid
Standard InChI InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8)
Standard InChI Key DFSBPJSOVRGSTO-UHFFFAOYSA-N
SMILES C1C(CN1)(C(=O)O)N
Canonical SMILES C1C(CN1)(C(=O)O)N

Introduction

Chemical Properties and Structural Characteristics

3-Aminoazetidine-3-carboxylic acid is characterized by a four-membered azetidine ring containing both an amino group and a carboxylic acid functional group at the 3-position. This compact structure creates unique spatial arrangements that influence its reactivity and biological properties.

Fundamental Chemical Properties

The compound features the following key properties:

PropertyValue
CAS Registry Number138650-25-6
Molecular FormulaC₄H₈N₂O₂
Molecular Weight116.12 g/mol
IUPAC Name3-aminoazetidine-3-carboxylic acid
Standard InChIInChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8)
Standard InChIKeyDFSBPJSOVRGSTO-UHFFFAOYSA-N
Canonical SMILESC1C(CN1)(C(=O)O)N

Table 1: Chemical properties of 3-aminoazetidine-3-carboxylic acid

Protected Derivatives

For synthetic applications, protected forms of 3-aminoazetidine-3-carboxylic acid are commonly employed, with the most notable being the Boc-protected derivatives:

DerivativeCAS NumberMolecular FormulaMolecular Weight
1-Boc-3-amino-3-azetidinecarboxylic acid1262412-13-4C₉H₁₆N₂O₄216.23 g/mol
1-((tert-butoxy)carbonyl)-3-(((tert-butoxy)carbonyl)amino)azetidine-3-carboxylic acid1363382-07-3C₁₄H₂₄N₂O₆316.35 g/mol

Table 2: Common protected derivatives of 3-aminoazetidine-3-carboxylic acid

The 1-Boc-3-amino-3-azetidinecarboxylic acid appears as a colorless or white crystalline pharmaceutical intermediate with a predicted density of 1.291±0.06 g/cm³ and a predicted boiling point of 350.2±42.0°C. It is typically stored under inert gas (nitrogen or argon) at 2–8°C for stability .

Synthesis Methods

Several approaches have been developed for the synthesis of 3-aminoazetidine-3-carboxylic acid and its derivatives. These methods typically involve ring formation and functional group transformation strategies.

Traditional Synthesis Routes

  • Formation of the azetidine ring through cyclization of bistrifiate of diol with benzylamine

  • Decarboxylation under carefully pH-controlled conditions

  • Hydrogenation to yield the final product

This approach avoids the use of toxic chemicals such as cyanide and epichlorohydrin that were employed in earlier methods, making it more suitable for large-scale preparation .

Novel Synthetic Approaches

More recent methodologies include:

  • The development of 3-azidoazetidines as scaffolds for β-amino azetidine carboxylic acid peptidomimetics

  • Synthesis via kinetically favored aziridine cyclization products that can be transformed into 3-bromoazetidine-3-carboxylic acid derivatives through thermal isomerization

  • Short synthesis of azetidine 3-aryl-3-carboxylic acid derivatives through selective furan oxidative cleavage

These methods provide access to various functionalized derivatives with potential for further structural elaboration.

Conformational Studies and Structural Properties

The distinctive four-membered ring structure of 3-aminoazetidine-3-carboxylic acid confers unique conformational properties that affect its behavior in peptide synthesis and biological systems.

Conformational Analysis of Model Peptides

Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been synthesized to investigate their conformational features. Key findings include:

  • The azetidine moiety likely acts as a β-turn inducer

  • An interesting main-chain-to-side-chain hydrogen bond forms a six-membered pseudo-cycle

  • This hydrogen bond connects the nitrogen (acceptor) of the azetidine ring to the amide NH (donor) of the immediately following residue

Applications in Pharmaceutical Research and Development

3-Aminoazetidine-3-carboxylic acid has emerged as an important building block in various research fields, with particular emphasis on pharmaceutical applications.

Drug Development

The compound has been incorporated into pharmaceutical candidates, with notable examples including:

  • CB1 antagonists for the treatment of obesity, such as CE-178,253 (Pfizer), which incorporates a 3-aminoazetidine-3-carboxylic acid derivative

  • Development of S1P1/Edg1 receptor agonists, where azetidine-3-carboxylic acid serves as a useful intermediate

  • Various neurological disorder treatments that utilize the unique structural properties of this amino acid

These applications capitalize on the conformational constraints introduced by the azetidine ring, which can enhance binding specificity and metabolic stability of drug candidates.

Peptide Engineering

In peptide science, 3-aminoazetidine-3-carboxylic acid serves several important functions:

  • As a building block in solid-phase peptide synthesis

  • For modifying amino acids in peptides to enhance stability and bioactivity

  • In the creation of conformationally constrained peptides with improved pharmacokinetic properties

  • For the development of foldamers with predictable three-dimensional structures

The unique spatial arrangement of functional groups in this compound allows for the creation of peptides with defined secondary structures, which can be advantageous for targeting specific biological receptors.

Biological Activity and Structure-Activity Relationships

Derivatives of 3-aminoazetidine-3-carboxylic acid exhibit diverse biological activities that have been the subject of significant research.

Observed Biological Activities

Various studies have documented the biological effects of 3-aminoazetidine-3-carboxylic acid derivatives, including:

  • Gametocidal activity (observed in related azetidine-3-carboxylic acid compounds)

  • Applications as β-proline analogues in enzyme inhibition

  • CB1 antagonism for obesity treatment

  • Potential applications as conformationally constrained α-amino acids for foldamer development

The compact, rigid structure of the azetidine ring contributes to the biological activity by restricting conformational freedom and potentially enhancing target selectivity.

Mechanistic Insights

The mechanism of action for many 3-aminoazetidine-3-carboxylic acid derivatives involves:

  • Mimicking natural amino acids with more rigid conformational constraints

  • Altering protein-protein interactions through β-turn induction

  • Modifying enzyme-substrate interactions through the unique spatial arrangement of functional groups

  • Creating hydrogen bonding patterns that can influence receptor binding

These mechanisms highlight the importance of the compound's three-dimensional structure in its biological effects.

Materials Science and Other Applications

Beyond pharmaceutical applications, 3-aminoazetidine-3-carboxylic acid has found utility in other research domains.

Polymer and Materials Development

The compound has been employed in:

  • Creating novel polymers with specific properties useful in coatings and adhesives

  • Developing materials with controlled biodegradability

  • Engineering surfaces with specific recognition properties

Agricultural Applications

Research has explored the potential of 3-aminoazetidine-3-carboxylic acid derivatives as:

  • Plant growth regulators

  • Compounds for improving crop yields

  • Agents for enhancing resistance to environmental stress

These applications leverage the unique structural features of the compound to create materials and agricultural products with improved performance characteristics.

Recent Advances and Future Directions

Research on 3-aminoazetidine-3-carboxylic acid continues to evolve, with several emerging areas of investigation.

Novel Synthetic Methodologies

Recent developments include:

  • Short and efficient synthetic routes that avoid toxic reagents

  • Selective functionalization strategies for creating diverse derivatives

  • Green chemistry approaches to the synthesis of 3-aminoazetidine-3-carboxylic acid and related compounds

These methodological advances are making the compound more accessible for various research applications.

Expanded Applications

Emerging applications of 3-aminoazetidine-3-carboxylic acid include:

  • Development of peptidomimetics that target specific disease pathways

  • Creation of peptide-based imaging agents for diagnostic applications

  • Design of enzyme inhibitors with enhanced specificity

  • Incorporation into biomaterials for tissue engineering

These new directions reflect the growing recognition of the compound's versatility in biological and materials research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator